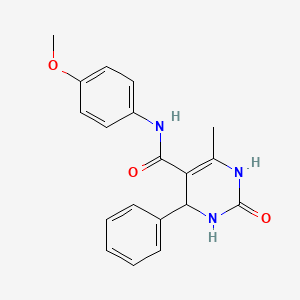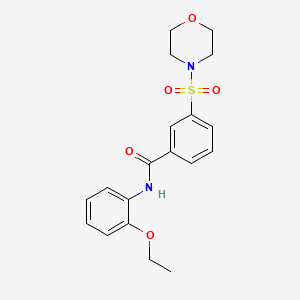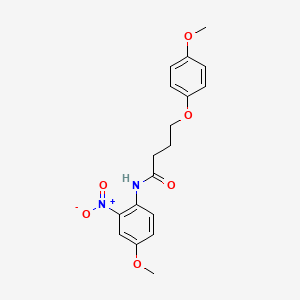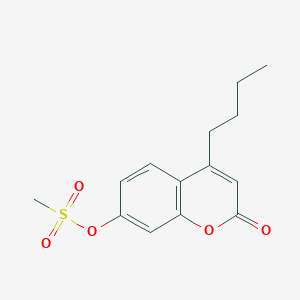![molecular formula C15H11N3O4S B4919341 2-imino-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B4919341.png)
2-imino-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imino-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one, commonly known as MNTFM, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties and potential applications in various fields. MNTFM is a thiazolidinone derivative that possesses a furan ring and a nitro group, making it a versatile molecule for various biological and chemical studies.
Mechanism of Action
The mechanism of action of MNTFM is not fully understood. However, it is believed that MNTFM exerts its biological effects by interacting with cellular targets such as enzymes, receptors, and DNA. MNTFM has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and aldose reductase. It has also been found to bind to DNA and cause structural changes, which may lead to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
MNTFM has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. MNTFM has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, MNTFM has been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
MNTFM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MNTFM is also soluble in common organic solvents, making it easy to handle in the lab. However, MNTFM has some limitations for lab experiments. It has low water solubility, which limits its application in aqueous systems. Furthermore, MNTFM can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
MNTFM has shown promising results in various areas of scientific research. There are several future directions for the study of MNTFM. One possible direction is to investigate the potential of MNTFM as a therapeutic agent for cancer and microbial infections. Another direction is to explore the use of MNTFM as a drug delivery system for metal ions and other active compounds. Furthermore, the mechanism of action of MNTFM needs to be further elucidated to fully understand its biological effects.
Synthesis Methods
MNTFM can be synthesized by the reaction of 2-mercaptoacetic acid with 5-(2-methyl-5-nitrophenyl)-2-furfural in the presence of a base. The reaction results in the formation of 2-imino-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one. The purity of the final product can be improved by recrystallization using a suitable solvent.
Scientific Research Applications
MNTFM has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the areas of cancer research, microbial studies, and drug development. MNTFM has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also shown antibacterial and antifungal properties against several pathogenic microorganisms. Furthermore, MNTFM has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
Properties
IUPAC Name |
(5E)-2-amino-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-8-2-3-9(18(20)21)6-11(8)12-5-4-10(22-12)7-13-14(19)17-15(16)23-13/h2-7H,1H3,(H2,16,17,19)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCACSIUOKLMFEG-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4-[4-(trifluoromethyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4919263.png)
![ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4919265.png)

![2-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B4919283.png)
![3-(4-methoxybenzyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919291.png)


![1-methyl-5-(2-oxo-2-phenylethyl)-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B4919314.png)


![2,2,3,3-tetrafluoropropyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B4919318.png)
![2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4919321.png)

![2-(3-bromo-4-methoxyphenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4919353.png)
